4,6-Dimethyl-1-heptene
Overview
Description
4,6-Dimethyl-1-heptene is an organic compound with the molecular formula C9H18 . It has a molecular weight of 126.2392 .
Molecular Structure Analysis
The molecular structure of 4,6-Dimethyl-1-heptene consists of nine carbon atoms and eighteen hydrogen atoms . The structure can be represented as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
4,6-Dimethyl-1-heptene has several physical and chemical properties. It has a normal boiling temperature, a critical temperature, and a critical pressure . It also has a specific density and an enthalpy of vaporization or sublimation as a function of temperature .Scientific Research Applications
Synthesis of Key Intermediates
- Synthesis of Alpha-Irone Precursors : The study by Watanabe et al. (1973) discusses the synthesis of 5,6-dimethyl-5-hepten-2-one from 2,3-dimethyl-1,3-butadiene, a process involving 4,6-dimethyl-1-heptene as a key intermediate in the preparation of α-irone, an important fragrance compound. This highlights its role in fragrance chemistry (Watanabe, Suga, & Fujita, 1973).
In Organic Reactions and Catalyst Studies
- Oligomerization of Propylene : Mise et al. (1991) investigated the oligomerization of propylene using specific catalysts, where 4,6-dimethyl-1-heptene was identified as one of the abnormal oligomers formed. This study provides insights into the behavior of 4,6-dimethyl-1-heptene in industrial polymerization processes (Mise, Kageyama, Miya, & Yamazaki, 1991).
In Material Science
- Photoreaction with Iron Carbonyls : Research by Pinkerton et al. (1978) discusses the photoreaction of certain organic compounds with Fe(CO)5, leading to complexes involving structures like 5,6-dimethylene-7-oxabicyclo[2.2.1]hept-2-ene. The study of such reactions can offer valuable insights into material science and coordination chemistry (Pinkerton et al., 1978).
In Analytical Chemistry
- Gas-Phase Reactions Study : Atkinson et al. (1995) analyzed the products of gas-phase reactions of various alkenes, including 4,6-dimethyl-1-heptene, with O3. Such studies are crucial for understanding atmospheric chemistry and the behavior of organic compounds in the environment (Atkinson, Tuazon, & Aschmann, 1995).
In Organometallic Chemistry
- Study of Zirconocene-Allyl Complexes : Vatamanu (2014) conducted a study on the reaction of zirconocene compounds with 2,4-dimethyl-1-heptene, contributing to the understanding of organometallic chemistry and catalyst design (Vatamanu, 2014).
In Chemical Engineering
- Vaporization Enthalpies Determination : Verevkin et al. (2000) determined the vaporization enthalpies of various hydrocarbons, including 4,6-dimethyl-1-heptene. Such data is vital for chemical engineering and process design, especially in the field of thermodynamics (Verevkin, Wandschneider, & Heintz, 2000).
In Renewable Energy Research
- Synthesis of Renewable Jet and Diesel Fuels : Harvey and Quintana (2010) explored the synthesis of renewable fuels from 2-ethyl-1-hexene, a process where compounds like 4,6-dimethyl-1-heptene play a role. This research contributes to the development of sustainable energy solutions (Harvey & Quintana, 2010).
Safety And Hazards
properties
IUPAC Name |
4,6-dimethylhept-1-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-5-6-9(4)7-8(2)3/h5,8-9H,1,6-7H2,2-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWNZCWHTXTQBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50540820 | |
Record name | 4,6-Dimethylhept-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50540820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-1-heptene | |
CAS RN |
7379-69-3 | |
Record name | 4,6-Dimethylhept-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50540820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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